molecular formula C24H20N4O3 B2610520 2-(4-methoxyphenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 941977-30-6

2-(4-methoxyphenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B2610520
CAS RN: 941977-30-6
M. Wt: 412.449
InChI Key: APDNLUWXNJMOOT-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a useful research compound. Its molecular formula is C24H20N4O3 and its molecular weight is 412.449. The purity is usually 95%.
The exact mass of the compound 2-(4-methoxyphenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Structural Studies

The synthesis and properties of pyrazole and 1,2,4-triazole derivatives have been extensively studied due to their strategic importance in medicine and pharmacy. The introduction of triazole and pyrazole fragments into new substances can influence the formation of a certain type of activity, with the structural combination of these heterocycles increasing the likelihood of interaction with various biological targets. Studies like those by Fedotov et al. (2022) highlight the synthesis process of these compounds, including the optimal conditions for obtaining them and their potential biological applications, specifically their antifungal activities through molecular docking studies (Fedotov, Hotsulia, & Panasenko, 2022).

Biological Evaluation

Research by Vaddiraju et al. (2022) explores the synthesis and biological evaluation of novel pyrazole-based heterocycles attached to a sugar moiety. This work leads to the creation of a new molecular framework with potential anti-diabetic activity, showcasing the therapeutic potential of these compounds (Vaddiraju, Ajitha, Rajnarayana, & Godela, 2022).

Antioxidant and Antibacterial Activities

The antioxidant and antibacterial activities of novel compounds derived from pyrazole and pyrazolone derivatives have been investigated. For instance, Rai et al. (2009) synthesized a series of novel oxadiazoles derived from pyrazole compounds and evaluated their antibacterial activity, demonstrating significant potential against various bacterial strains (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Corrosion Inhibition

Yadav et al. (2016) explored the corrosion inhibition performance of pyranopyrazole derivatives for mild steel in HCl solution, providing insights into their efficiency as inhibitors and suggesting potential industrial applications (Yadav, Gope, Kumari, & Yadav, 2016).

properties

IUPAC Name

2-(4-methoxyphenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-16-21(25-23(31-16)18-6-4-3-5-7-18)15-27-12-13-28-22(24(27)29)14-20(26-28)17-8-10-19(30-2)11-9-17/h3-13,20,22,26H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHVDICIKYCWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CN3C=CN4C(C3=O)CC(N4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

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